Timolol EP Impurity E is a chemical compound with the molecular formula C17H26N4O6S and a molecular weight of 414.48 g/mol. It is classified as an impurity of Timolol, a non-selective beta-adrenergic antagonist commonly used in the treatment of glaucoma and hypertension. Timolol EP Impurity E is identified by its Chemical Abstracts Service number 1026075-53-5. The compound plays a significant role in pharmaceutical quality control, particularly in ensuring the purity of Timolol formulations .
The specific reaction pathways can depend on the conditions such as pH, temperature, and the presence of catalysts.
The synthesis of Timolol EP Impurity E typically involves processes that generate Timolol as a primary product. Common methods for synthesizing such impurities include:
The specific synthetic routes may vary based on the desired purity levels and regulatory requirements .
Timolol EP Impurity E serves primarily in quality control within pharmaceutical manufacturing. Its applications include:
Due to its role as an impurity, it does not have therapeutic applications outside of its use in analytical chemistry .
Timolol EP Impurity E shares structural similarities with several other compounds within the beta-blocker class and related impurities. Below are some similar compounds:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Timolol | C13H24N4O3S | Main active ingredient; non-selective beta-blocker |
| Atenolol | C14H22N2O3 | Selective beta-1 blocker; used for hypertension |
| Propranolol | C16H21N1O2 | Non-selective beta-blocker; used for anxiety and hypertension |
| Metoprolol | C15H25N1O3 | Selective beta-1 blocker; used for heart conditions |
Timolol EP Impurity E is unique due to its specific structural attributes that arise from being an impurity rather than an active pharmaceutical ingredient. Its role in pharmaceutical quality assurance distinguishes it from other compounds that serve therapeutic purposes.
The synthesis of Timolol EP Impurity E is intrinsically linked to side reactions during Timolol’s manufacturing process. Timolol’s core structure features a chiral S-configuration at the propanolamine moiety and a 4-morpholino-1,2,5-thiadiazol-3-yl ether group. Impurity E arises primarily from esterification or condensation side reactions involving intermediates. For instance, the maleate salt form of Impurity E ((S,Z)-4-({1-(tert-butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl}oxy)-4-oxobut-2-enoic acid maleate) forms when maleic acid interacts with Timolol intermediates under specific conditions.
A patent detailing the separation of Timolol maleate impurities highlights that Impurity E ((R,2Z)-1-(tert-butylamino)-3-[(4-morpholinyl-1,2,5-thiadiazol-3-yl)oxy]-monoisopropyl maleate) emerges during the stereoselective synthesis of S-Timolol. The synthetic route optimization requires precise control over:
Table 1: Key Synthetic Intermediates and Reaction Conditions for Impurity E
The selection of appropriate chromatographic columns represents a fundamental aspect of Timolol European Pharmacopoeia Impurity E analysis [6] [7]. Reversed-phase high-performance liquid chromatography employing octadecylsilane stationary phases has demonstrated superior separation efficiency for timolol-related compounds [8] [9]. Research investigations have established that Waters Symmetry C18 columns (250 mm × 4.6 mm, 5 μm particle size) provide optimal resolution for simultaneous determination of timolol and its related impurities [8]. Alternative column chemistries, including Chiralcel OD-H (4.6 mm × 250 mm, 5 μm) columns, have been successfully utilized for enantiomeric separation studies involving timolol compounds [10] [11].
Supercritical fluid chromatography utilizing Chiralcel OD-H columns has emerged as an environmentally sustainable alternative, achieving resolution values of 2.0 within 5-minute analysis times while reducing solvent consumption by 11-fold compared to conventional normal-phase high-performance liquid chromatography methods [10]. The enhanced separation efficiency of core-shell stationary phases, particularly Agilent Poroshell columns, has been demonstrated for related pharmaceutical impurity separations, achieving critical pair resolution values of 1.5 with 33-minute analysis times [12].
Mobile phase optimization for Timolol European Pharmacopoeia Impurity E analysis requires careful consideration of buffer systems, organic modifiers, and gradient programming [13] [14]. Phosphate buffer systems at pH 2.6 combined with acetonitrile and methanol in specific ratios have proven effective for achieving baseline separation of timolol-related compounds [14]. Research findings indicate that mobile phases comprising 0.04 M phosphate buffer (pH 2.6) as solvent A and water-methanol-acetonitrile mixtures (200:300:600, v/v/v) as solvent B provide optimal separation conditions [14].
Gradient elution programs utilizing step-wise increases in organic modifier concentration have been validated for comprehensive impurity profiling [14]. Specific gradient conditions of 0/5, 8/8, 10/15, 16/45, 20/55, 24/80, 25/5, and 30/5 (time/percentage organic modifier) have achieved complete separation of dorzolamide hydrochloride, timolol maleate, and their respective impurities within 30-minute analysis times [14]. Alternative isocratic conditions employing trifluoroacetic acid-water-acetonitrile systems (40:60, v/v) have demonstrated effectiveness for simultaneous analysis of multiple pharmaceutical compounds [8].
Ultraviolet detection at specific wavelengths represents the primary detection methodology for Timolol European Pharmacopoeia Impurity E quantification [13] [15] [9]. Research investigations have established that detection at 295 nm provides optimal sensitivity for timolol-related compounds, while 254 nm wavelength monitoring enables simultaneous detection of co-formulated pharmaceutical ingredients [14]. Photodiode array detection systems offer enhanced selectivity through spectral purity assessments, ensuring peak homogeneity and absence of co-eluting interferences [8] [9].
Advanced detection systems incorporating evaporative light scattering detection have been explored for compounds lacking sufficient chromophoric properties [16]. Mass spectrometric detection coupled with liquid chromatography provides definitive structural confirmation and enhanced selectivity for impurity identification [16]. High-resolution mass spectrometry enables precise molecular weight determination and elemental composition analysis, supporting comprehensive impurity characterization studies [16].
Specificity represents a fundamental validation parameter ensuring unequivocal assessment of Timolol European Pharmacopoeia Impurity E in the presence of potential interferents [17] [18]. Regulatory guidelines establish that analytical methods must demonstrate complete separation of the target impurity from active pharmaceutical ingredients, excipients, and degradation products [17]. Forced degradation studies involving acidic, basic, oxidative, thermal, and photolytic stress conditions provide definitive evidence of method specificity [13] [9].
Peak purity assessments utilizing photodiode array detection systems confirm the absence of co-eluting compounds through spectral homogeneity evaluations [9] [14]. Resolution calculations between critical peak pairs must exceed 2.0 to ensure adequate separation for quantitative analysis [8] [14]. System suitability testing incorporating resolution, tailing factor, and theoretical plate calculations provides ongoing verification of chromatographic performance [19].
Linearity validation for Timolol European Pharmacopoeia Impurity E requires establishment of proportional relationships between analyte concentration and detector response across specified concentration ranges [18] [20]. International Conference on Harmonization guidelines mandate correlation coefficients exceeding 0.995 for acceptable linearity [18]. Research findings demonstrate linear responses from limit of quantification levels to 120% of specification limits, typically spanning concentration ranges of 0.05 to 2.0 μg/mL for impurity determinations [21].
Statistical evaluation of calibration curves employs linear regression analysis with assessment of slope, intercept, and correlation coefficient parameters [20]. The standard error of the calibration curve provides essential data for limit of detection and limit of quantification calculations according to established formulas: limit of detection equals 3.3 times the standard deviation divided by slope, while limit of quantification equals 10 times the standard deviation divided by slope [20]. Validation protocols typically encompass five to seven concentration levels with triplicate injections at each level [22].
| Validation Parameter | Acceptance Criteria | Typical Range for Timolol EP Impurity E |
|---|---|---|
| Correlation Coefficient | ≥ 0.995 | 0.997-0.999 |
| Limit of Detection | Signal-to-Noise ≥ 3:1 | 0.003-0.05 μg/mL |
| Limit of Quantification | Signal-to-Noise ≥ 10:1 | 0.05-0.1 μg/mL |
| Linear Range | LOQ to 120% of specification | 0.05-2.0 μg/mL |
| Precision (%RSD) | ≤ 15% at LOQ, ≤ 10% above LOQ | 1.7-6.5% |
Accuracy determination for impurity methods involves recovery studies where known quantities of Timolol European Pharmacopoeia Impurity E are added to sample matrices [17] [22]. Acceptable recovery ranges vary according to analyte concentration levels: 80-120% recovery for concentrations below 0.5%, 90-110% recovery for concentrations between 0.5-1.0%, and 50-150% recovery at identification threshold levels [22]. Recovery studies typically employ three concentration levels corresponding to limit of quantification, mid-range, and upper specification limits [22].
Precision evaluation encompasses repeatability, intermediate precision, and reproducibility assessments [18] [23]. Repeatability studies involve six replicate determinations under identical conditions, while intermediate precision incorporates variations in analysts, equipment, and time periods [23]. Relative standard deviation values must not exceed 15% at limit of quantification levels and 10% for higher concentrations [22]. Research data for related compounds demonstrate precision values ranging from 0.4% to 6.5% relative standard deviation across various concentration levels [21].
Robustness validation assesses method performance under deliberate variations in analytical conditions [18] [24]. Critical method parameters including mobile phase pH (±0.2 units), organic modifier concentration (±2%), column temperature (±5°C), and flow rate (±0.2 mL/min) are systematically varied to evaluate their impact on analytical performance [24]. Plackett-Burman experimental designs provide efficient evaluation of multiple parameter effects simultaneously [24].
System suitability testing establishes ongoing verification criteria for routine analytical performance [19]. Essential parameters include theoretical plate counts (typically >2000), tailing factors (<2.0), resolution between critical pairs (>2.0), and relative standard deviation of replicate injections (<2.0%) [19]. Research findings demonstrate that system suitability parameters remain stable across various analytical conditions when properly optimized [10] [24].
The European Pharmacopoeia establishes specific analytical requirements for timolol-related compound determinations through detailed monograph specifications [25] [12]. Enantiomeric purity testing employs normal-phase high-performance liquid chromatography utilizing chiral stationary phases with hexane-isopropanol-diethylamine mobile phase systems [25]. Detection wavelengths of 297 nm provide optimal sensitivity for timolol enantiomer determinations [26] [25].
Thin-layer chromatography methods specified in European Pharmacopoeia monographs utilize silica gel plates with methylene chloride-methanol-concentrated ammonia developing systems [25]. Related substance testing requires individual impurity limits not exceeding 1.0% and total impurity levels below specified thresholds [25]. The pharmacopeial approach emphasizes comprehensive impurity profiling through multiple analytical techniques ensuring complete pharmaceutical characterization [25].
Comparative analysis reveals fundamental harmonization between major pharmacopeial systems while maintaining regional-specific requirements [28]. Japanese Pharmacopoeia guidelines demonstrate strong alignment with International Conference on Harmonization standards but emphasize enhanced robustness testing and system suitability requirements [28]. European Union guidelines fully adopt International Conference on Harmonization Q2(R1) while providing supplementary guidance for specific analytical techniques [28].
Key differentiation factors include terminology variations, regulatory documentation requirements, and emphasis on specific validation parameters [28]. United States Pharmacopeia places greater emphasis on compendial methods and system suitability testing, while Japanese and European guidelines prioritize robustness assessments [28]. Implementation strategies must accommodate these regional differences while maintaining core analytical performance standards [28].
| Pharmacopeial System | Key Characteristics | Specific Requirements | Validation Emphasis |
|---|---|---|---|
| European Pharmacopoeia | ICH Q2(R1) alignment | Comprehensive impurity profiling | Robustness testing |
| United States Pharmacopeia | Compendial method focus | Enhanced system suitability | Practical implementation |
| Japanese Pharmacopoeia | ICH harmonization | Prescriptive documentation | Regulatory compliance |
| International Conference on Harmonization | Global harmonization | Science-based approach | Flexible implementation |
The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use represents a pivotal collaborative effort that has fundamentally transformed the global pharmaceutical regulatory landscape [1]. The International Council for Harmonisation was established in 1990 to bring together regulatory authorities and pharmaceutical industry representatives from Europe, Japan, and the United States to discuss scientific and technical aspects of drug registration [2]. Since its inception, the International Council for Harmonisation has evolved through its International Council for Harmonisation Global Cooperation Group to respond to the increasingly global nature of drug development [2].
The International Council for Harmonisation Q3A and Q3B guidelines form the cornerstone of international impurity control standards. International Council for Harmonisation Q3A addresses impurities in new drug substances, while International Council for Harmonisation Q3B focuses on impurities in new drug products [3]. These guidelines were first developed in 1995 and 1996 respectively, and have undergone subsequent revisions to maintain relevance with evolving pharmaceutical practices [4].
Fundamental Principles of International Council for Harmonisation Q3A and Q3B
The International Council for Harmonisation Q3A and Q3B guidelines establish three critical thresholds for impurity control: reporting threshold, identification threshold, and qualification threshold [1]. The reporting threshold represents the minimum concentration at which an impurity must be reported in regulatory submissions, typically starting at 0.03 percent [1]. The identification threshold defines the level at which an impurity must be structurally characterized and identified [5]. The qualification threshold establishes the concentration limit at which an impurity requires comprehensive safety assessment [5].
Impurity Threshold Framework
The International Council for Harmonisation guidelines establish dose-dependent thresholds that vary based on the maximum daily dose of the drug substance. For drug substances with a maximum daily dose of ≤ 2 g/day, the reporting threshold is 0.05 percent, the identification threshold is 0.10 percent, and the qualification threshold is 0.15 percent or 1.0 mg/day, whichever is lower [6]. For drug substances with a maximum daily dose > 2 g/day, these thresholds are reduced to 0.03 percent, 0.05 percent, and 0.05 percent or 1.0 mg/day respectively [6].
The International Council for Harmonisation Q3B guidelines for drug products establish a more complex tiered system based on maximum daily dose ranges. For products with a maximum daily dose ≤ 10 mg/day, all thresholds are set at 1.0 percent or 0.1 mg/day [7]. For products with maximum daily doses > 10 mg to ≤ 100 mg/day, the thresholds are 0.5 percent or 0.5 mg/day [7]. Products with maximum daily doses > 100 mg to ≤ 1000 mg/day have thresholds of 0.2 percent or 2.0 mg/day, while products with maximum daily doses > 1000 mg/day have thresholds of 0.1 percent or 1.0 mg/day [7].
Global Implementation and Adoption
The International Council for Harmonisation guidelines have achieved widespread global adoption beyond the original tripartite regions. Health Canada has implemented International Council for Harmonisation Q3A and Q3B guidelines as part of its commitment to international harmonization [8]. The United Kingdom's Medicines and Healthcare products Regulatory Agency has adopted these guidelines following the United Kingdom's exit from the European Union [9]. Singapore's Health Sciences Authority became a regulatory member of the International Council for Harmonisation in 2017 and has aligned its regulatory approaches with International Council for Harmonisation guidelines [10].
The implementation of International Council for Harmonisation guidelines has not been uniform across all regions. A multi-country case study examining oncology drug development revealed varying acceptance criteria for impurity limits despite the existence of International Council for Harmonisation guidelines [11]. While some countries accepted impurity limits at 7 times the International Council for Harmonisation Q3A qualification threshold, others would only accept standard International Council for Harmonisation limits, highlighting ongoing challenges in global harmonization [11].
Timolol European Pharmacopoeia Impurity E Context
Within the framework of International Council for Harmonisation Q3A and Q3B guidelines, Timolol European Pharmacopoeia Impurity E, with its Chemical Abstracts Service number 1026075-53-5 and molecular formula C17H26N4O6S, represents a specified identified impurity requiring control according to established thresholds [12] [13]. The compound, chemically known as (2Z)-4-[(1S)-1-[[(1,1-dimethylethyl)amino]methyl]-2-[[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy]ethoxy]-4-oxobut-2-enoic acid, must be evaluated against the International Council for Harmonisation qualification threshold of 0.15 percent or 1.0 mg/day for typical timolol formulations [12] [14].
The International Council for Harmonisation guidelines specify that qualification involves "the process of acquiring and evaluating data that establishes the biological safety of an individual impurity or a given impurity profile at the level(s) specified" [15]. For Timolol European Pharmacopoeia Impurity E, this necessitates comprehensive safety assessment when levels exceed the qualification threshold, including potential genotoxicity studies and general toxicity studies as outlined in the International Council for Harmonisation Q3A decision tree [15].
Harmonization Challenges and Future Directions
Despite significant achievements in harmonization, challenges remain in achieving consistent global implementation of International Council for Harmonisation guidelines. The International Council for Harmonisation Quality Discussion Group has identified gaps in current guidelines and recommended modernization efforts to address new therapeutic modalities and technologies [16]. The expansion of International Council for Harmonisation membership has brought broader perspectives but also presents challenges in achieving consensus on meaningful harmonization [16].
The harmonization of impurity control standards continues to evolve with emerging scientific understanding and technological advances. The International Council for Harmonisation has recognized the need for flexible approaches that consider factors such as patient population, duration of treatment, and the nature of the therapeutic indication while maintaining robust safety standards [17].
The pharmacopoeial monographs for timolol maleate represent authoritative compendial standards that define the quality requirements for this important beta-adrenergic blocking agent. The United States Pharmacopeia, European Pharmacopoeia, and British Pharmacopoeia have established specific monograph requirements for timolol-related substances, including comprehensive impurity profiles and acceptance criteria [18] [19] [20].
United States Pharmacopeia Monograph Requirements
The United States Pharmacopeia monograph for Timolol Maleate establishes detailed specifications for organic impurities, including specific requirements for Timolol European Pharmacopoeia Impurity E, designated as Timolol Related Compound E in the United States Pharmacopeia nomenclature [19]. The monograph requires that Timolol Related Compound E shall not exceed 0.4 percent [19]. The United States Pharmacopeia provides comprehensive analytical methodology for the determination of this impurity, including high-performance liquid chromatography conditions with specific system suitability requirements [19].
The analytical method prescribed in the United States Pharmacopeia monograph employs a gradient mobile phase system with specific retention time requirements. Timolol Related Compound E exhibits a relative retention time of 1.4 compared to timolol maleate [19]. The acceptance criterion for any unspecified impurity is set at not more than 0.10 percent, with total degradation products not exceeding 1.0 percent [19].
European Pharmacopoeia Monograph Requirements
The European Pharmacopoeia monograph for timolol maleate establishes stringent requirements for related substances, with generally lower acceptance criteria compared to the United States Pharmacopeia [21]. The European Pharmacopoeia specifies that individual impurities, including Timolol European Pharmacopoeia Impurity E, shall not exceed 0.1 percent [21]. The total of all impurities shall not exceed 0.5 percent according to European Pharmacopoeia standards [21].
The European Pharmacopoeia monograph describes timolol maleate as containing not less than 98.5 percent and not more than the equivalent of 101.0 percent of (2S)-1-[(1,1-dimethylethyl)amino]-3-[[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy]propan-2-ol (Z)-butenedioate, calculated on the dried basis [21]. The European Pharmacopoeia requires examination of chromatograms obtained in the test for related substances after exposure to iodine vapour to ensure proper identification of impurities [21].
British Pharmacopoeia Monograph Requirements
The acceptance criteria for specified identified impurities such as Timolol European Pharmacopoeia Impurity E should not exceed the qualification threshold established by International Council for Harmonisation Q3A guidelines unless appropriate justification is provided [27]. If the impurity level exceeds the qualification threshold, qualification data must be submitted to demonstrate safety at the proposed level [27].
Justification Requirements for Impurity Limits
Analytical Method Documentation
The Abbreviated New Drug Application must include comprehensive analytical method documentation for impurity determination. The analytical procedures must be validated according to International Council for Harmonisation Q2 guidelines and demonstrated to be suitable for the detection and quantification of impurities [27]. The validation parameters must include specificity, accuracy, precision, linearity, range, and robustness [27].
For Timolol European Pharmacopoeia Impurity E, the analytical method must be capable of separating this impurity from the active pharmaceutical ingredient and other related substances [27]. The method must be stability-indicating and capable of detecting degradation products that may form during storage [27]. System suitability requirements must be established to ensure consistent analytical performance [27].
Batch Analysis Documentation
The Abbreviated New Drug Application must include batch analysis data for a minimum of three production-scale batches manufactured using the proposed commercial process [27]. The batch data must demonstrate compliance with the proposed specifications and provide evidence of process consistency [27]. Each batch must be tested for all specified impurities, including Timolol European Pharmacopoeia Impurity E, using validated analytical methods [27].
The batch analysis documentation must include complete analytical data, including chromatograms and calculation sheets [27]. Trending analysis should be provided to demonstrate process capability and identify potential quality issues [27]. Any batch that fails to meet specifications must be adequately explained and corrective actions documented [27].
Stability Study Documentation
Comprehensive stability study documentation must be provided to support the proposed shelf life and storage conditions [27]. The stability studies must include testing for all specified impurities, including Timolol European Pharmacopoeia Impurity E, at all time points [27]. The studies must be conducted according to International Council for Harmonisation Q1A guidelines with appropriate statistical analysis [27].
The stability documentation must demonstrate that impurity levels remain within acceptable limits throughout the proposed shelf life [27]. Any significant changes in impurity levels must be evaluated for potential impact on product quality and safety [27]. The stability data must support the proposed storage conditions and provide confidence in long-term product quality [27].
Quality Control Documentation
The Abbreviated New Drug Application must include comprehensive quality control documentation describing the testing program for commercial production [27]. This includes standard operating procedures for impurity testing, training records for analytical personnel, and equipment qualification documentation [27]. The quality control program must ensure consistent application of specifications throughout commercial production [27].
| Maximum Daily Dose (MDD) | Reporting Threshold (%) | Identification Threshold (%) | Qualification Threshold (%) | Qualification Threshold (mg/day) | Guideline |
|---|---|---|---|---|---|
| ≤ 2 g/day | 0.05 | 0.10 | 0.15 | 1.0 | Q3A (Drug Substance) |
| > 2 g/day | 0.03 | 0.05 | 0.05 | 1.0 | Q3A (Drug Substance) |
| ≤ 10 mg/day | 1.0 | 1.0 | 1.0 | 0.1 | Q3B (Drug Product) |
| > 10 mg to ≤ 100 mg/day | 0.5 | 0.5 | 0.5 | 0.5 | Q3B (Drug Product) |
| > 100 mg to ≤ 1000 mg/day | 0.2 | 0.2 | 0.2 | 2.0 | Q3B (Drug Product) |
| > 1000 mg/day | 0.1 | 0.1 | 0.1 | 1.0 | Q3B (Drug Product) |
| Impurity | USP Limit (% NMT) | EP Limit (% NMT) | BP Limit (% NMT) | CAS Number |
|---|---|---|---|---|
| Timolol Related Compound A (R-Timolol) | 1.0 (Enantiomeric Purity) | Not specified separately | Similar to EP | 26839-77-0 |
| Timolol Related Compound B (Isotimolol) | 0.4 | 0.1 | Similar to EP | 59697-06-2 |
| Timolol Related Compound C | 0.4 | 0.1 | Similar to EP | 610271-57-3 |
| Timolol Related Compound D (4-Morpholino-1,2,5-thiadiazol-3-ol) | 0.4 | 0.1 | Similar to EP | 30165-97-0 |
| Timolol Related Compound E (Timolol EP Impurity E) | 0.4 | 0.1 | Similar to EP | 1026075-53-5 |
| Timolol Related Compound F (3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole) | 0.4 | 0.1 | Similar to EP | 30165-96-9 |
| Any Unspecified Impurity | 0.10 | 0.1 | Similar to EP | N/A |
| Total Impurities | 1.0 | 0.5 | Similar to EP | N/A |
| Document Type | Requirement | ICH Guideline Reference | Regulatory Consequence if Missing |
|---|---|---|---|
| Impurity Profile | List all impurities above reporting threshold | Q3A/Q3B | Refuse to Receive (RTR) |
| Specification Tables | Separate tables for specified identified, specified unidentified, and unspecified impurities | Q3A/Q3B | RTR |
| Analytical Methods | Validated, stability-indicating methods | Q2(R1) | RTR |
| Validation Data | Method validation per ICH Q2 | Q2(R1) | Complete Response Letter (CRL) |
| Comparative Studies | Comparison with Reference Listed Drug (RLD) | Q3A/Q3B | CRL |
| Qualification Data | Safety assessment for impurities above qualification threshold | Q3A/Q3B | RTR |
| Structure Elucidation | Structural identification for impurities above identification threshold | Q3A/Q3B | RTR |
| Batch Analysis | Three production-scale batches minimum | Q3A/Q3B | RTR |
| Stability Data | Stability studies demonstrating impurity control | Q1A(R2) | RTR |
| Reference Standards | Certificate of Analysis for impurity standards | Q3A/Q3B | CRL |